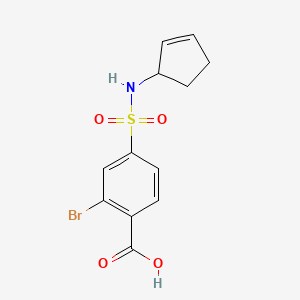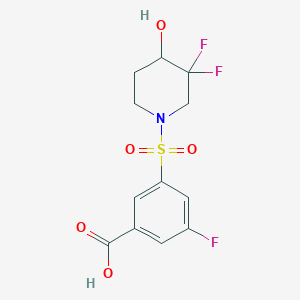
2-Bromo-4-(cyclopent-2-en-1-ylsulfamoyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-4-(cyclopent-2-en-1-ylsulfamoyl)benzoic acid is an organic compound that features a bromine atom, a cyclopentene ring, and a sulfamoyl group attached to a benzoic acid core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(cyclopent-2-en-1-ylsulfamoyl)benzoic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the bromination of a suitable benzoic acid derivative, followed by the introduction of the cyclopentene ring and the sulfamoyl group through a series of substitution and coupling reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-4-(cyclopent-2-en-1-ylsulfamoyl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: The sulfamoyl group can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while oxidation and reduction can lead to different functionalized derivatives.
Applications De Recherche Scientifique
2-Bromo-4-(cyclopent-2-en-1-ylsulfamoyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 2-Bromo-4-(cyclopent-2-en-1-ylsulfamoyl)benzoic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-4-(cyclopentylsulfamoyl)benzoic acid: Similar structure but with a saturated cyclopentyl ring.
4-(Cyclopent-2-en-1-ylsulfamoyl)benzoic acid: Lacks the bromine atom.
2-Bromo-4-(methylsulfamoyl)benzoic acid: Contains a methyl group instead of the cyclopentene ring.
Uniqueness
2-Bromo-4-(cyclopent-2-en-1-ylsulfamoyl)benzoic acid is unique due to the combination of its bromine atom, cyclopentene ring, and sulfamoyl group. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from similar compounds.
Propriétés
IUPAC Name |
2-bromo-4-(cyclopent-2-en-1-ylsulfamoyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO4S/c13-11-7-9(5-6-10(11)12(15)16)19(17,18)14-8-3-1-2-4-8/h1,3,5-8,14H,2,4H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYGYCHKLILLPMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[2-Chloro-4-[(1-methylcyclobutyl)methylsulfamoyl]phenoxy]acetic acid](/img/structure/B7417986.png)
![2-[2-Chloro-4-(4-methylidenepiperidin-1-yl)sulfonylphenoxy]acetic acid](/img/structure/B7417988.png)
![4-[(4-methylbenzoyl)amino]-N-[(1-methylpyrrolidin-2-yl)methyl]piperidine-1-carboxamide](/img/structure/B7417993.png)
![2-[3-(2,4-Dimethylpentan-3-ylsulfamoyl)phenyl]acetic acid](/img/structure/B7418001.png)
![3-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-5,6,7,8-tetrahydro-2H-phthalazine-1,4-dione](/img/structure/B7418004.png)
![3-Chloro-5-[2-(hydroxymethyl)-3-methylpyrrolidin-1-yl]sulfonyl-4-methylbenzoic acid](/img/structure/B7418012.png)
![[(3S)-3-fluoropyrrolidin-1-yl]-pyrazolo[1,5-a]pyrimidin-2-ylmethanone](/img/structure/B7418019.png)
![2-[2,4,6-trimethyl-3-[[(1S,5R)-3-oxabicyclo[3.1.0]hexan-6-yl]sulfamoyl]phenyl]acetic acid](/img/structure/B7418027.png)
![2-[3-(3-Fluoropiperidin-1-yl)sulfonyl-4-methoxyphenyl]acetic acid](/img/structure/B7418046.png)
![5-Chloro-3-[(2-cyano-2-methylpropyl)-methylsulfamoyl]-2-methylbenzoic acid](/img/structure/B7418054.png)
![3-[[2-(Thiophen-2-ylmethyl)pyrazol-3-yl]carbamoylamino]cyclobutane-1-carboxylic acid](/img/structure/B7418057.png)

![2-[2-Chloro-4-[2-fluoroethyl(methyl)sulfamoyl]phenoxy]acetic acid](/img/structure/B7418072.png)
![3-[[1-(2-Methylpropyl)-5-propan-2-ylpyrazol-4-yl]carbamoylamino]cyclobutane-1-carboxylic acid](/img/structure/B7418073.png)
